2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules, and derivatives of purines are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the attachment of the phenyl groups, and the introduction of the chloro and ethoxy substituents .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The purine ring system is a fused ring structure, and the phenyl groups would add additional ring structures .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The carboxamide group could participate in acid-base reactions, and the chloro and ethoxy substituents on the phenyl rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Research on Metabolism and Pharmacokinetics
Studies often investigate the metabolism and pharmacokinetics of compounds with complex structures similar to the queried chemical. For example, the study of CP-945,598's disposition in humans reveals extensive metabolism involving various pathways such as N-de-ethylation, amide hydrolysis, and oxidative metabolism primarily catalyzed by CYP3A4/3A5 (Miao et al., 2012). Understanding these processes helps in the development of therapeutic agents by identifying potential metabolites and their pharmacological activities or toxicities.
Environmental Contaminants and Endocrine Disruptors
Research also focuses on the environmental presence and impact of chemical compounds, including their role as endocrine disruptors. Studies like the one on the presence of nonylphenol and octylphenol in human tissues highlight concerns about human exposure to chemicals with endocrine-disrupting activities and their consequences (Lopez-Espinosa et al., 2009). Such research informs regulatory policies and risk assessment models to protect public health.
Toxicological Studies
Toxicological studies examine the effects of chemical exposure on health, providing critical data for risk assessment. Research on the prenatal exposure to endocrine-disrupting chemicals and its association with child growth demonstrates the potential long-term health impacts of chemical exposures during critical developmental periods (de Cock et al., 2014). This research can guide public health interventions and inform pregnant women about potential risks.
Human Biomonitoring
Human biomonitoring studies, such as those analyzing the excretion of industrial chemicals, provide insight into the exposure levels of populations to various compounds (Frederiksen et al., 2014). These studies are essential for understanding exposure pathways and can influence the development of strategies to reduce exposure to harmful chemicals.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-14-10-6-5-9-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-3-4-8-12(11)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZAUZRCYGPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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